molecular formula C13H10F5NO4S2 B1454137 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene CAS No. 1309569-16-1

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

Cat. No. B1454137
M. Wt: 403.3 g/mol
InChI Key: LRPZKQSJKGKUSQ-UHFFFAOYSA-N
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Description

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene (NBS-PFB) is an organic compound that has been studied for its potential applications in the field of science. NBS-PFB is a derivative of the nitrobenzene family and has been identified as a promising building block for synthesizing various compounds with pharmaceutical and industrial applications.

Scientific Research Applications

Direct Amination and Synthetic Applications

Direct amination of nitro(pentafluorosulfanyl)benzenes, including variants similar to the specified compound, has been demonstrated to yield anilines, which are precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles. These findings reveal the versatility of pentafluorosulfanyl-substituted benzene derivatives in synthesizing nitrogen-containing heterocycles, highlighting their potential utility in developing new materials and bioactive molecules (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions

Research has shown that vicarious nucleophilic substitutions (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions lead to the formation of substituted benzene derivatives. This method enables the introduction of diverse functional groups into the pentafluorosulfanyl benzene framework, expanding the toolkit for synthesizing pentafluorosulfanyl-substituted aromatic compounds with potential applications in medicinal chemistry and material sciences (Beier et al., 2011).

Hydroxylation and Amino Substitution

Hydroxylation of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen leads to phenols, which can be further reduced to amino(pentafluorosulfanyl)phenols. These methodologies provide access to functionalized aromatic compounds that can serve as intermediates for further chemical transformations (Beier & Pastýříková, 2011).

Synthesis of Heterocycles

The synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines via the Davis reaction showcases the application of nitro(pentafluorosulfanyl)benzenes in heterocyclic chemistry. This research illustrates the potential of pentafluorosulfanyl-substituted benzenes in constructing complex heterocyclic frameworks, which are prevalent in pharmaceutical agents and organic materials (Beier & Pastýříková, 2013).

Electrophilic Arylation

Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides provides a straightforward approach to SF5-containing aryl derivatives. This method highlights the ease of introducing the pentafluorosulfanyl group into aromatic compounds, potentially useful for developing novel materials and bioactive molecules with enhanced properties (Wang et al., 2013).

properties

IUPAC Name

[4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZKQSJKGKUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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